REACTION_CXSMILES
|
COC(F)(F)C(F)(C(F)(F)F)C(F)(F)F.[CH3:16][O:17][C:18]([F:30])([F:29])[C:19]([F:28])([F:27])[C:20]([F:26])([F:25])[C:21]([F:24])([F:23])[F:22].C(C(OC)(F)F)(C(F)(F)F)(C(F)(F)F)F.[C:46]([C:50]([C:53]([C:56]([O:59][CH3:60])([F:58])[F:57])([F:55])[F:54])([F:52])[F:51])([F:49])([F:48])[F:47]>>[C:18]([O:17][CH3:16])([C:19]([C:20]([C:21]([F:23])([F:24])[F:22])([F:26])[F:25])([F:28])[F:27])([F:30])[F:29].[CH3:60][O:59][C:56]([F:57])([F:58])[C:53]([F:54])([F:55])[C:50]([F:51])([F:52])[C:46]([F:49])([F:48])[F:47] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)C(F)(F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |